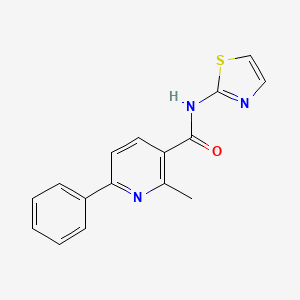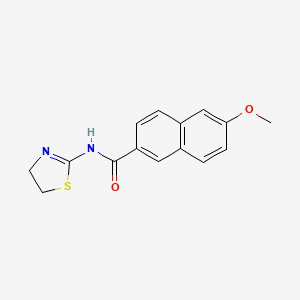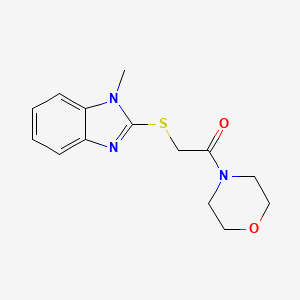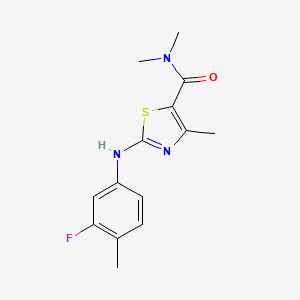
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
作用機序
The mechanism of action of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and viral infections. This compound has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of viral proteases, which are essential for the replication of viruses such as HIV and hepatitis C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C, and reduce the expression of viral proteins.
実験室実験の利点と制限
The advantages of using 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic benefits, its ability to inhibit various enzymes and pathways, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.
将来の方向性
There are several future directions for research related to 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its effects on various enzymes and pathways.
2. Studies on the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
3. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic benefits.
4. Development of new synthesis methods for this compound to reduce its cost and increase its yield.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies on this compound may lead to the development of new treatments for various diseases and disorders.
合成法
The synthesis of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with 3-fluoro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diseases such as cancer, HIV, and hepatitis C.
特性
IUPAC Name |
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-8-5-6-10(7-11(8)15)17-14-16-9(2)12(20-14)13(19)18(3)4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSRPFHMMQEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)N(C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

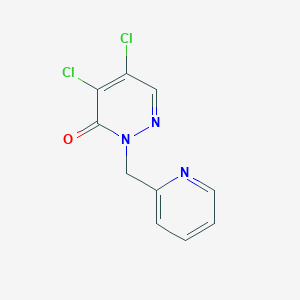
![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

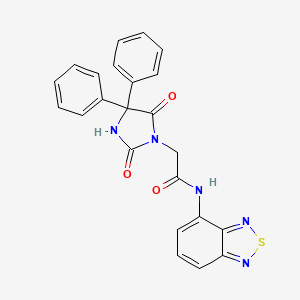
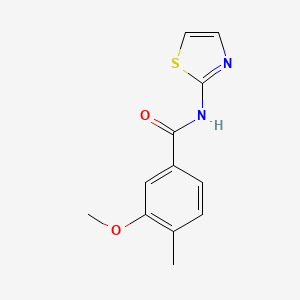
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
